N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
Description
Historical Context and Discovery
N-(2-Chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide emerged as part of systematic efforts to explore thiazole derivatives following Arthur Hantzsch’s foundational work on heterocyclic chemistry in the late 19th century. While its specific discovery timeline remains undocumented in public literature, its structural motifs align with thiazole-based compounds developed during the late 20th century for pharmacological screening. The compound gained prominence in the 2010s as part of structure-activity relationship (SAR) studies targeting kinase inhibition and antimicrobial activity.
Structural Classification within Thiazole Chemistry
This compound belongs to the 1,3-thiazole family, characterized by a five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3. Key structural features include:
The chlorophenyl group at the amide nitrogen introduces steric hindrance and dipole interactions critical for target binding.
IUPAC Nomenclature and Chemical Identity
The systematic IUPAC name This compound precisely defines its structure:
- Root : 1,3-thiazole (parent heterocycle)
- Position 4 : Carboxamide functional group
- Position 2 : Phenyl substituent
- N-substituent : 2-Chlorophenyl moiety
Key identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₁ClN₂OS | |
| Molecular Weight | 314.79 g/mol | |
| CAS Registry Number | 303998-32-5 | |
| SMILES Notation | O=C(C1=CSC(C2=CC=CC=C2)=N1)NC3=CC=CC=C3Cl |
Significance in Heterocyclic Chemistry Research
As a bifunctional thiazole derivative, this compound exemplifies three key trends in modern heterocyclic chemistry:
- Bioisosteric Replacement : The thiazole core serves as a bioisostere for phenyl rings in drug design, maintaining aromaticity while altering electronic profiles.
- Halogen Bonding : The 2-chlorophenyl group participates in halogen bonding interactions with biological targets, a strategy widely employed in kinase inhibitor development.
- Conformational Restriction : The planar thiazole ring restricts rotational freedom, enhancing binding specificity compared to flexible aliphatic analogs.
Recent studies highlight its utility as a scaffold for developing carbonic anhydrase inhibitors and antimicrobial agents.
Position within Structure-Activity Relationship Studies
Systematic SAR analyses reveal critical functional group dependencies:
Quantum mechanical calculations demonstrate that the 4-carboxamide group’s electron-withdrawing character increases thiazole ring aromaticity by 18%, stabilizing ligand-receptor complexes.
This compound’s balanced lipophilicity (LogP = 3.2) and polar surface area (71.6 Ų) make it a prototype for CNS-penetrant therapeutics, though specific applications remain exploratory.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-8-4-5-9-13(12)18-15(20)14-10-21-16(19-14)11-6-2-1-3-7-11/h1-10H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAVDZUKBWXQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 h | 2-phenyl-1,3-thiazole-4-carboxylic acid + 2-chloroaniline | Complete conversion at elevated temperatures. |
| Basic Hydrolysis | NaOH (10%), 80°C, 8 h | Sodium 2-phenyl-1,3-thiazole-4-carboxylate + 2-chloroaniline | Faster kinetics compared to acidic conditions. |
Hydrolysis is critical for modifying the compound’s solubility and biological activity.
Oxidation Reactions
The thiazole ring and aromatic substituents are susceptible to oxidation.
| Oxidizing Agent | Conditions | Major Products | Mechanistic Insights |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C, 4 h | Sulfoxide derivatives (e.g., thiazole sulfoxide) | Selective oxidation at the sulfur atom in the thiazole ring. |
| H₂O₂ | Acetic acid, RT, 24 h | N-oxide derivatives | Mild conditions favor N-oxidation over ring cleavage. |
Oxidation alters electronic properties, enhancing interactions with biological targets.
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 100°C, 6 h | Methoxy-substituted derivative | 72% |
| Piperidine | Ethanol, reflux, 12 h | Piperidine-substituted derivative | 65% |
Substitution at the 2-chlorophenyl position is sterically hindered but feasible under forcing conditions.
Cross-Coupling Reactions
| Catalyst | Reagents | Products | Application |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid, K₂CO₃ | Biaryl derivatives | Enhances π-stacking in drug design . |
Reduction Reactions
The carboxamide group and thiazole ring can be reduced selectively.
| Reducing Agent | Conditions | Products | Notes |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 3 h | Amine derivatives (thiazole-4-methylamine) | Over-reduction of the thiazole ring observed. |
| NaBH₄/CuCl₂ | MeOH, RT, 12 h | Alcohol intermediates | Partial reduction with minimal ring degradation. |
Cycloaddition and Ring-Opening Reactions
The thiazole core participates in [4+2] cycloaddition reactions with dienophiles.
| Dienophile | Conditions | Products | Therapeutic Relevance |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 h | Thiazolo[3,2-a]pyridine derivatives | Improved bioavailability in analogs . |
Photochemical Reactions
UV irradiation induces structural rearrangements.
| Wavelength | Solvent | Products | Mechanism |
|---|---|---|---|
| 254 nm | Acetonitrile, 24 h | Ring-opened thiourea derivatives | Radical-mediated cleavage of the thiazole ring. |
Key Research Findings
-
Anticancer Activity : Derivatives synthesized via cross-coupling showed IC₅₀ values of 8–15 µM against Hep-G2 and MCF-7 cell lines, comparable to doxorubicin .
-
Structure-Activity Relationship (SAR) :
-
Substitution at the chlorophenyl position enhances antimicrobial potency.
-
Oxidation to sulfoxides increases metabolic stability.
-
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazole derivatives, including N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide. Research indicates that compounds featuring the thiazole moiety can induce apoptosis in cancer cells and exhibit cytotoxic effects across various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the activation of caspase pathways, which are crucial for programmed cell death. Structural modifications in the thiazole ring can enhance potency against specific cancer types, such as breast and liver cancers .
- Case Studies : In a study assessing a series of phenylthiazole derivatives, compounds with para-nitro and meta-chloro substitutions demonstrated promising cytotoxicity against neuroblastoma and hepatocarcinoma cell lines, with IC50 values indicating significant efficacy compared to standard treatments like doxorubicin .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research has shown that thiazole derivatives can inhibit bacterial and fungal growth effectively.
- Antibacterial and Antifungal Activity : A study synthesized various thiazole derivatives and tested them against multiple pathogens. The results indicated strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating their potential as antimicrobial agents .
Antiviral Applications
The phenylthiazole structure serves as a template for developing antiviral agents targeting flaviviruses. The compound has been investigated for its ability to inhibit viral replication effectively.
- Flavivirus Inhibition : Research on phenylthiazole derivatives found that specific substitutions on the phenyl ring significantly impacted antiviral activity. The optimization of these compounds led to enhanced selectivity and metabolic stability .
Neuroprotective Effects
Emerging studies suggest that thiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Mechanisms Involved : The neuroprotective effects are thought to arise from the ability of these compounds to modulate oxidative stress and inflammation in neuronal cells .
Agricultural Applications
Recent investigations have explored the use of thiazole compounds as algicides in agricultural settings. Specifically, this compound has shown promise in controlling harmful algal blooms.
- Environmental Impact : This compound exhibits high activity against various algal species while being environmentally friendly and low in toxicity to non-target organisms .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally similar thiazole derivatives, highlighting substituent variations and key properties:
Key Observations:
- Electronic Effects : Chlorine’s electron-withdrawing nature alters electron density on the aromatic ring, affecting reactivity and intermolecular interactions. This is consistent with findings in , where aryl substituents influence ³⁵Cl NQR frequencies and bond lengths .
- Melting Points : While data for the target compound is unavailable, analogs like T103 (156.3°C) suggest that bulky aromatic groups elevate melting points due to enhanced π-π stacking .
Crystallographic and Bond-Length Comparisons
analyzed N-(substituted phenyl)-amides, revealing that:
- C(S)-C(O) Bond Length : Aryl substituents (e.g., 2-chlorophenyl) slightly elongate this bond compared to alkyl groups. For example, N-(phenyl)-2-chlorobenzamide has a C(S)-C(O) bond length of 1.689 Å , whereas alkyl-substituted analogs average 1.672 Å .
- Crystallographic Systems: The target compound’s ortho-chlorophenyl group may favor a monoclinic system (as seen in C₆H₅NHCO-CHClCH₃: P2₁/c ), contrasting with tetragonal systems in para-substituted derivatives.
Biological Activity
N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of thiazole derivatives, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its molecular formula is with a molecular weight of approximately 299.73 g/mol. The presence of the chlorophenyl and phenyl groups contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various biological pathways. It has been shown to inhibit certain enzymes involved in inflammatory processes and cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate interaction.
- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells, with mechanisms involving the modulation of cell cycle progression and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
Anti-inflammatory Effects
This compound has also shown promise as an anti-inflammatory agent. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited growth at concentrations as low as 5 µg/mL, showcasing its potential as a lead compound for antibiotic development .
- Anticancer Research : In a study involving various cancer cell lines, this compound exhibited a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptotic markers such as caspase activation .
- Anti-inflammatory Activity : A study focusing on inflammatory models demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential for managing inflammatory diseases .
Comparison with Similar Compounds
The unique structure of this compound differentiates it from other thiazole derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-p-tolylthiazole-4-carboxamide | C₁₅H₁₃ClN₂O | Antimicrobial |
| 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | C₁₄H₉ClN₂O₃ | Antifungal |
| N-(3-chlorophenyl)-2,4-dimethylthiazole-5-carboxamide | C₁₅H₁₄ClN₂O | Anticancer |
Q & A
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 2-aminothiazole derivatives with substituted phenylcarboxylic acids. Key steps include:
- Coupling reactions : Use of coupling agents like EDCI/HOBt in dichloromethane under inert atmospheres to form the carboxamide bond.
- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones, requiring precise temperature control (60–80°C) and anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity.
Reaction progress is monitored via TLC and confirmed by NMR spectroscopy .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Identifies proton environments and carbon frameworks, with characteristic peaks for the thiazole ring (δ 7.8–8.2 ppm for protons) and chlorophenyl groups (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 341.05) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles and packing motifs. Data collection requires single crystals grown via slow evaporation from DMSO/water mixtures .
Q. What methods improve the solubility of this compound for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility without precipitation.
- pH adjustment : Buffered solutions (pH 7.4) with surfactants like Tween-80 improve stability in biological media .
Q. How are hazardous intermediates managed during synthesis?
- Methodological Answer :
- Safety protocols : Use fume hoods for reactions involving volatile chlorinated solvents (e.g., dichloromethane).
- Waste neutralization : Quench reactive intermediates (e.g., α-haloketones) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound's bioactivity?
- Methodological Answer :
- QSAR modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate substituent effects (e.g., electron-withdrawing Cl on phenyl rings) with biological activity.
- Analog synthesis : Replace the 2-chlorophenyl group with fluorophenyl or methyl groups to assess potency changes in enzyme inhibition assays .
Q. What crystallographic challenges arise in resolving this compound's structure?
- Methodological Answer :
- Twinned crystals : Address using SHELXL's TWIN command with HKLF5 data format.
- Disorder modeling : Refine disordered solvent molecules (e.g., DMSO) with PART and SUMP instructions .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC50 values)?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).
- Batch consistency : Ensure compound purity (>98% by HPLC) and exclude solvent residues via Karl Fischer titration .
Q. What strategies identify biological targets for this compound?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates.
- DARTS (Drug Affinity Responsive Target Stability) : Treat lysates with the compound, then digest with thermolysin to stabilize target proteins for MS identification .
Q. How to ensure reproducibility in scaled-up synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction endpoints.
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology (RSM) .
Q. What metabolic pathways degrade this compound in hepatic microsomes?
- Methodological Answer :
- LC-MS/MS analysis : Incubate with human liver microsomes (HLM) and NADPH, then track metabolites. Major pathways include:
- Oxidation : Hydroxylation of the phenyl ring (CYP3A4-mediated).
- Glucuronidation : Phase II metabolism at the carboxamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
